Cas no 2137034-33-2 (Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-)

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- structure
2137034-33-2 structure
商品名:Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-
CAS番号:2137034-33-2
MF:C14H22N2O2
メガワット:250.336683750153
CID:5298259
PubChem ID:93722337

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- 化学的及び物理的性質

名前と識別子

    • Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-
    • EN300-765412
    • (3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
    • 2137034-33-2
    • インチ: 1S/C14H22N2O2/c1-4-18-13-8-6-5-7-11(13)12(15)9-14(17)16-10(2)3/h5-8,10,12H,4,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1
    • InChIKey: QINDOFIUXRJWAX-LBPRGKRZSA-N
    • ほほえんだ: O(CC)C1C=CC=CC=1[C@H](CC(NC(C)C)=O)N

計算された属性

  • せいみつぶんしりょう: 250.168127949g/mol
  • どういたいしつりょう: 250.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

  • 密度みつど: 1.045±0.06 g/cm3(Predicted)
  • ふってん: 451.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 15.70±0.46(Predicted)

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-765412-0.25g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
0.25g
$867.0 2025-02-22
Enamine
EN300-765412-0.5g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
0.5g
$905.0 2025-02-22
Enamine
EN300-765412-10.0g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
10.0g
$4052.0 2025-02-22
Enamine
EN300-765412-0.1g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
0.1g
$829.0 2025-02-22
Enamine
EN300-765412-1.0g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
1.0g
$943.0 2025-02-22
Enamine
EN300-765412-2.5g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
2.5g
$1848.0 2025-02-22
Enamine
EN300-765412-0.05g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
0.05g
$792.0 2025-02-22
Enamine
EN300-765412-5.0g
(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide
2137034-33-2 95.0%
5.0g
$2732.0 2025-02-22

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- 関連文献

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-に関する追加情報

Comprehensive Overview of Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- (CAS No. 2137034-33-2)

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-, identified by its CAS number 2137034-33-2, is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This chiral molecule, characterized by its S-configuration at the β-amino position, has garnered attention due to its structural uniqueness and potential applications in drug discovery. Researchers are particularly interested in its ethoxy and isopropyl substituents, which contribute to its stereoselective interactions in biological systems.

In recent years, the demand for chiral intermediates like Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- has surged, driven by advancements in asymmetric synthesis and targeted drug delivery. The compound's hydrogen-bonding capabilities and steric effects make it a valuable building block for peptidomimetics and small-molecule inhibitors. A growing body of literature suggests its utility in modulating protein-protein interactions, a hot topic in oncology and neurodegenerative disease research.

The synthesis of CAS 2137034-33-2 typically involves enantioselective catalysis, with particular emphasis on transition metal complexes or organocatalysts to achieve high optical purity. Analytical techniques such as HPLC with chiral columns and X-ray crystallography are critical for quality control. Industry professionals frequently search for scale-up protocols and green chemistry alternatives for this compound, reflecting broader trends toward sustainable pharmaceutical manufacturing.

From a structure-activity relationship (SAR) perspective, the 2-ethoxy group in Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- enhances its metabolic stability compared to shorter alkoxy analogs. Computational chemistry studies highlight its favorable logP values and blood-brain barrier permeability—key parameters in CNS drug development. These properties align with current industry focus on neurotherapeutics and precision medicine approaches.

Regulatory considerations for CAS 2137034-33-2 emphasize ICH guidelines for impurity profiling, given its potential as a pharmaceutical intermediate. Stability studies under ICH Q1A conditions demonstrate its robustness in various pH environments, addressing common queries about storage conditions and shelf life. The compound's patent landscape reveals applications in kinase inhibitor formulations, particularly for tyrosine kinase targets—a trending area in cancer immunotherapy research.

Emerging applications of Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- extend to bioconjugation chemistry, where its primary amine functionality enables linker attachment for antibody-drug conjugates (ADCs). This positions the compound at the intersection of biologics and small-molecule therapeutics—a dominant theme in recent biopharmaceutical conferences. Analytical method development for this molecule frequently involves LC-MS/MS techniques to address challenges in trace-level detection.

The global market for chiral building blocks like CAS 2137034-33-2 is projected to grow significantly, fueled by demand from contract research organizations (CROs) and generic drug manufacturers. Supply chain discussions often center on cGMP compliance and regional sourcing strategies, particularly in light of pharmaceutical localization trends. Technical inquiries frequently address polymorphism screening and salt formation opportunities to optimize physicochemical properties.

In conclusion, Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- represents a versatile scaffold with multifaceted applications in modern drug discovery. Its CAS registry number 2137034-33-2 serves as a critical identifier for researchers exploring structure-based drug design and enantioselective synthesis. As the pharmaceutical industry continues to prioritize chiral specificity and molecular complexity, this compound is poised to remain relevant in cutting-edge therapeutic development.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.